![molecular formula C10H16N4O2 B576360 tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 723286-79-1](/img/structure/B576360.png)
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a nitrogen-containing heterocyclic compound.
Applications De Recherche Scientifique
Synthesis and Derivatives
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is synthesized through various methods. One notable synthesis involves the reaction of di-tert-butyl dicarbonate with appropriate triazole precursors. This compound serves as an intermediate for synthesizing more complex molecules, including those with potential therapeutic effects against diabetes and other conditions.
Diabetes Treatment
One of the primary applications of this compound is its role as an intermediate in the synthesis of Sitagliptin analogs. Sitagliptin is a well-known medication used to manage type II diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases insulin secretion and decreases glucagon levels in the bloodstream .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from the triazole framework have shown promise in targeting specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of triazolo-pyrazine derivatives. These compounds have demonstrated activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Case Study 1: Synthesis for Diabetes Analog
In a study focused on synthesizing Sitagliptin analogs, this compound was utilized as a key building block. The synthetic route involved multiple steps that successfully yielded compounds with enhanced DPP-4 inhibitory activity compared to the original Sitagliptin molecule. The resulting analogs showed improved pharmacokinetic profiles and reduced side effects in preclinical trials .
Case Study 2: Anticancer Screening
A series of derivatives based on this compound were synthesized and screened for anticancer activity against breast cancer cell lines. The results indicated that several derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. These findings suggest that further optimization could lead to promising candidates for cancer therapy .
Data Table: Comparison of Biological Activities
Mécanisme D'action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
By inhibiting c-Met kinase, the compound could disrupt these pathways, potentially leading to reduced tumor growth .
Result of Action
The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has shown IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively, indicating its potent inhibitory effect .
Méthodes De Préparation
The synthesis of tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with tert-butyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate include other triazolo[4,3-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and applications . For example, derivatives with different substituents at the 4-position have been shown to exhibit varying degrees of antibacterial and anticancer activities .
Activité Biologique
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS No. 723286-79-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H16N4O2
- Molecular Weight : 224.26 g/mol
- Purity : >95%
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Research indicates that this compound may inhibit certain kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
- Neuroprotective Effects : Investigations into its neuroprotective potential have shown promise in models of neurodegenerative diseases.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Kinase Inhibition | Moderate inhibition of CDK4/6 | |
Antimicrobial | Effective against E. coli | |
Neuroprotection | Reduced neuronal apoptosis in vitro |
Case Study 1: Kinase Inhibition
A study assessed the inhibitory effects of this compound on cyclin-dependent kinases (CDKs). The compound demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range against CDK4/6, indicating its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Properties
In vitro testing revealed that this compound exhibited significant antimicrobial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 3: Neuroprotective Effects
Research conducted on neuronal cell lines showed that treatment with the compound reduced apoptosis induced by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and activation of survival pathways.
Discussion
The biological activities of this compound suggest a versatile pharmacological profile with implications for drug development in oncology and infectious diseases. Its ability to inhibit key kinases positions it as a candidate for further investigation in cancer therapeutics.
Propriétés
IUPAC Name |
tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLFQQWHATAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NN=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674303 | |
Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-79-1 | |
Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.